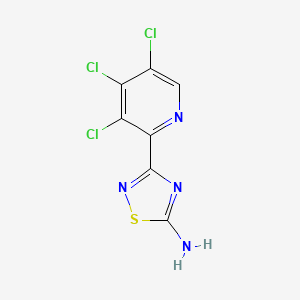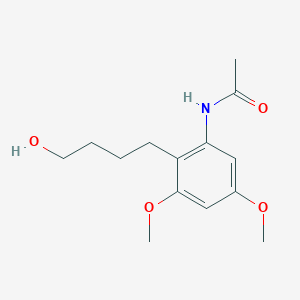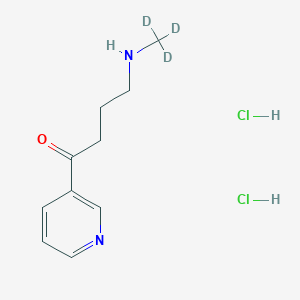
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride is a chemical compound with the molecular formula C10H11D3N2O. It is also known by its English name, Pseudooxynicotine-d3. This compound is characterized by the presence of a pyridine ring and a trideuteriomethylamino group, making it a deuterated analog of a known compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acids.
Addition Reaction: The initial step involves an addition reaction between 3-methylpyridine and ethyl pivalate.
Oximization: The intermediate product undergoes oximization with hydroxylamine hydrochloride.
Esterification: The final step involves esterification with substituted benzoic acids to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound.
科学研究应用
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one has several scientific research applications:
Chemistry: Used as a deuterated analog in various chemical studies to understand reaction mechanisms and pathways.
Biology: Employed in biological research to study the effects of deuterium substitution on biological activity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one involves its interaction with molecular targets and pathways. The presence of the trideuteriomethylamino group may influence its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
Pseudooxynicotine: The non-deuterated analog of the compound.
3-Methylpyridine Derivatives: Compounds with similar pyridine ring structures.
Deuterated Analogs: Other compounds with deuterium substitution.
Uniqueness
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one is unique due to the presence of the trideuteriomethylamino group, which imparts distinct chemical and physical properties. This deuterium substitution can affect the compound’s stability, reactivity, and biological activity, making it valuable for specific research applications.
属性
分子式 |
C10H16Cl2N2O |
|---|---|
分子量 |
254.17 g/mol |
IUPAC 名称 |
1-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H/i1D3;; |
InChI 键 |
MFQNPOXUAKSUPV-GXXYEPOPSA-N |
手性 SMILES |
[2H]C([2H])([2H])NCCCC(=O)C1=CN=CC=C1.Cl.Cl |
规范 SMILES |
CNCCCC(=O)C1=CN=CC=C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12633053.png)


![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
![2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-](/img/structure/B12633066.png)
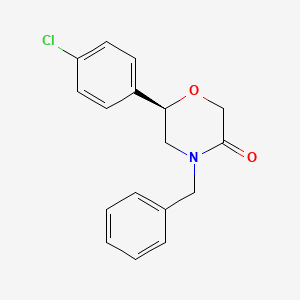

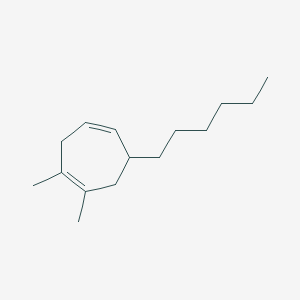
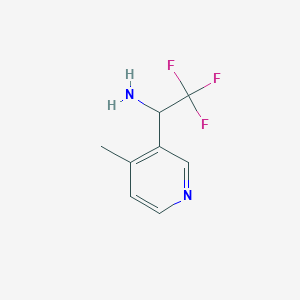
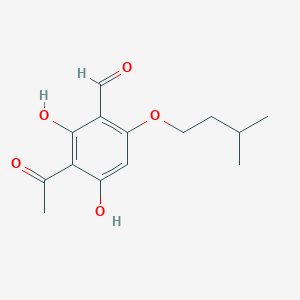
![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine](/img/structure/B12633092.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)
